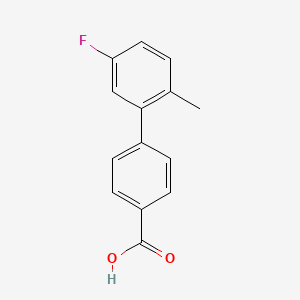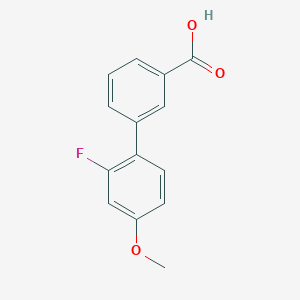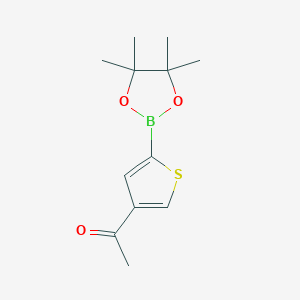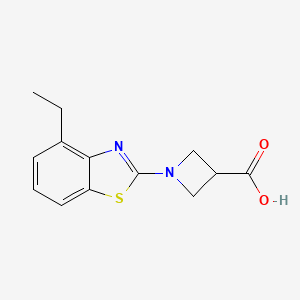
3-(4-羟苯基)吡啶-2-甲酸
描述
3-(4-Hydroxyphenyl)picolinic acid is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 . It is also known as 3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)picolinic acid includes a pyridine ring attached to a carboxylic acid group and a phenyl ring with a hydroxyl group . The compound has a complexity of 249 and a topological polar surface area of 70.4Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Hydroxyphenyl)picolinic acid are not available, related compounds such as pyridine carboxylic acids have been studied. For instance, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Hydroxyphenyl)picolinic acid include a molecular weight of 215.2 and a molecular formula of C12H9NO3 . It has a complexity of 249 and a topological polar surface area of 70.4Ų .科学研究应用
光物理学和质子转移
3-羟基吡啶-2-甲酸的光物理学与 3-(4-羟苯基)吡啶-2-甲酸在结构和行为上密切相关,已得到广泛研究。量子化学方法揭示了羧基在羟基的氧原子和环的氮原子之间传递质子中的重要性。这一过程强调了状态之间的锥形交叉在控制此类系统的光物理学中的重要作用 (Rode 和 Sobolewski,2012)。
活细胞检测和成像
另一种应用是开发基于吡啶-2-甲酸的比色和比率荧光探针,用于检测 Cu2+ 离子。该探针在暴露于 Cu2+ 后其吸收和发射光谱出现较大的红移,从而对 Cu2+ 离子表现出高灵敏度和优异的选择性,高于其他金属离子。它成功地检测了活细胞中的 Cu2+,突出了其在生物医学应用中的潜力 (Chen 等人,2013)。
抗菌活性和 DNA 相互作用
吡啶-2-甲酸及其衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的抗菌活性。此外,这些化合物与 DNA 相互作用,如分子对接模拟所示,表明它们作为治疗剂或在生物技术应用中的潜力 (Tamer 等人,2018)。
提高检测灵敏度
吡啶-2-甲酸酯的形成已被证明可以提高质谱电离效率和检测头发和口腔液中大麻素的灵敏度。这种方法显著提高了检测限,突出了吡啶-2-甲酸衍生物在法医和临床毒理学中的化学衍生化的实用性 (Thieme 等人,2015)。
配位聚合物和磁性
使用吡啶-2-甲酸衍生物对配位聚合物进行的研究阐明了它们的结构和磁性。这些研究工作导致了合成具有潜在材料科学应用的新型化合物,突出了吡啶-2-甲酸衍生物在开发新型磁性材料中的作用 (Wang 等人,2020)。
未来方向
Research into the antiviral abilities of picolinic acid, a related compound, has shown promising results. Picolinic acid has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for research into 3-(4-Hydroxyphenyl)picolinic acid and related compounds.
作用机制
Target of Action
The primary targets of 3-(4-Hydroxyphenyl)picolinic acid are zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
3-(4-Hydroxyphenyl)picolinic acid interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The biosynthetic pathway of 3-(4-Hydroxyphenyl)picolinic acid involves the conversion of L-lysine to 3-(4-Hydroxyphenyl)picolinic acid. This process requires an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan .
Result of Action
The molecular and cellular effects of 3-(4-Hydroxyphenyl)picolinic acid’s action include its antiviral properties. It has been shown to be an anti-viral in vitro and in vivo .
Action Environment
Environmental factors such as pH, temperature, moisture content, and soil texture can influence the functional ability of 3-(4-Hydroxyphenyl)picolinic acid .
生化分析
Biochemical Properties
3-(4-Hydroxyphenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with zinc finger proteins, which are involved in various cellular processes including DNA recognition, RNA transcription, and protein folding . The nature of these interactions often involves the binding of 3-(4-Hydroxyphenyl)picolinic acid to the active sites of these proteins, potentially altering their function and activity.
Cellular Effects
The effects of 3-(4-Hydroxyphenyl)picolinic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby affecting viral replication and cell infection processes . Additionally, 3-(4-Hydroxyphenyl)picolinic acid can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3-(4-Hydroxyphenyl)picolinic acid exerts its effects through several mechanisms. One key mechanism involves the binding to zinc finger proteins, which disrupts their structure and function by altering zinc binding . This disruption can lead to the inhibition of enzyme activity and changes in gene expression. Furthermore, 3-(4-Hydroxyphenyl)picolinic acid has been shown to interfere with cellular endocytosis and viral membrane integrity, contributing to its antiviral properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Hydroxyphenyl)picolinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to 3-(4-Hydroxyphenyl)picolinic acid has been observed to cause sustained changes in cellular function, including prolonged inhibition of viral replication and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenyl)picolinic acid vary with different dosages in animal models. At lower doses, it has been found to exhibit antiviral activity without significant toxicity . At higher doses, 3-(4-Hydroxyphenyl)picolinic acid can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(4-Hydroxyphenyl)picolinic acid is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan. It is a metabolite of tryptophan through the kynurenine pathway and plays a role in zinc transport and homeostasis . The interaction of 3-(4-Hydroxyphenyl)picolinic acid with enzymes such as L-lysine 2-aminotransferase and monooxygenases is crucial for its metabolic functions .
Transport and Distribution
Within cells and tissues, 3-(4-Hydroxyphenyl)picolinic acid is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to zinc finger proteins, facilitating its transport and accumulation in certain cellular compartments . This localization is essential for its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 3-(4-Hydroxyphenyl)picolinic acid is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . The localization of 3-(4-Hydroxyphenyl)picolinic acid within these subcellular compartments is critical for its function, as it allows the compound to interact with key regulatory proteins and enzymes involved in cellular metabolism and gene expression.
属性
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-5-3-8(4-6-9)10-2-1-7-13-11(10)12(15)16/h1-7,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZJUFXDWLAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



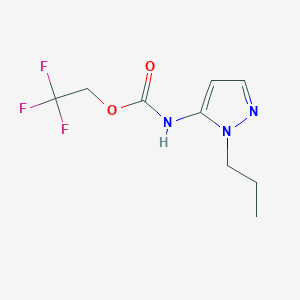

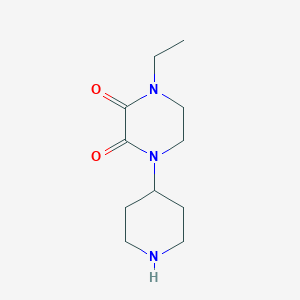
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1440582.png)
